2-ethoxyethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate
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Overview
Description
2-ethoxyethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxyethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under specific conditions. One common method is the use of dual-frequency ultrasonication, which involves an ultrasonic bath of 40 KHz and a probe of 20 KHz . This method is known for its high yield and efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-ethoxyethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to various derivatives with modified functional groups .
Scientific Research Applications
2-ethoxyethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It has potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: The compound is used in the development of fluorescent probes for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of 2-ethoxyethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit monoamine oxidase or other enzymes, thereby exerting its biological activities .
Comparison with Similar Compounds
Similar Compounds
2-oxo-2H-chromene-3-carbonitriles: Known for their antimicrobial and antifungal activities.
3-cyanocoumarins: Used in the synthesis of various biologically active compounds.
4-hydroxycoumarins: Known for their anticoagulant properties.
Uniqueness
2-ethoxyethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate is unique due to its specific structure, which combines the chromene core with an ethoxyethyl and benzoate moiety.
Properties
Molecular Formula |
C21H19NO6 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-ethoxyethyl 4-[(2-oxochromene-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H19NO6/c1-2-26-11-12-27-20(24)14-7-9-16(10-8-14)22-19(23)17-13-15-5-3-4-6-18(15)28-21(17)25/h3-10,13H,2,11-12H2,1H3,(H,22,23) |
InChI Key |
DXZIFEZKIZPFFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Origin of Product |
United States |
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